molecular formula C9H16O2 B3152208 7-Methyl-1,6-dioxaspiro[4.5]decane CAS No. 73046-13-6

7-Methyl-1,6-dioxaspiro[4.5]decane

Cat. No.: B3152208
CAS No.: 73046-13-6
M. Wt: 156.22 g/mol
InChI Key: XNNASGSBOJGKAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7-Methyl-1,6-dioxaspiro[4.5]decane is a compound that has been found to have an inhibitory effect on the growth of Dendroctonus , a genus of bark beetles

Mode of Action

The exact mode of action of 7-Methyl-1,6-dioxaspiro[4Given its inhibitory effect on dendroctonus, it likely interacts with its targets in a way that disrupts essential biological processes, leading to inhibited growth .

Biochemical Pathways

The specific biochemical pathways affected by 7-Methyl-1,6-dioxaspiro[4It’s plausible that the compound interferes with pathways critical to the growth and development of dendroctonus .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Methyl-1,6-dioxaspiro[4Its molecular weight of 15622 g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The primary known result of the action of this compound is the inhibition of growth in Dendroctonus . This suggests that the compound’s action at the molecular and cellular level disrupts processes essential to the growth and survival of these organisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is produced by the host plant when it is injured and by the fungus itself . Therefore, factors such as the health of the host plant and the presence of certain fungi could potentially influence the production and effectiveness of the compound.

Preparation Methods

The synthesis of 7-Methyl-1,6-dioxaspiro[4.5]decane can be achieved through various methods. One common approach involves the transformation of functionalized hydroxy α-alkynones into the corresponding spiroketals via a one-pot cascade reaction. This process includes palladium-catalyzed hydrogenation of the triple bond, deprotection of the hydroxyl group, and spirocyclization under mild non-acidic conditions . Another method involves the use of nitroalkanes as central reagents for the assembly of dihydroxy ketone frameworks, which are then converted into spiroketals through acid-promoted intramolecular acetalization .

Chemical Reactions Analysis

7-Methyl-1,6-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Scientific Research Applications

7-Methyl-1,6-dioxaspiro[4.5]decane has several scientific research applications:

Comparison with Similar Compounds

7-Methyl-1,6-dioxaspiro[4.5]decane can be compared with other similar spiroketal compounds, such as:

Properties

IUPAC Name

7-methyl-1,6-dioxaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-4-2-5-9(11-8)6-3-7-10-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNASGSBOJGKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(O1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73046-13-6
Record name 7-Methyl-1,6-dioxaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the ecological significance of 7-Methyl-1,6-dioxaspiro[4.5]decane?

A1: this compound plays diverse roles in insect chemical communication. It acts as an aggregation pheromone in some species, attracting conspecifics to a suitable host or mating site. For instance, male ash bark beetles (Leperisinus varius) utilize this compound for aggregation. [ [] ] Conversely, in other species, it functions as an anti-aggregation pheromone or a synomone that mediates competition, signaling overcrowding or the presence of competitors. [ [, ] ]

Q2: Which insect species have been found to produce this compound?

A2: A variety of bark beetles, particularly those belonging to the genus Pityogenes and Ips, are known to produce this compound. [ [, , ] ] This compound has also been identified in the secretions of some wasp species. [ [] ]

Q3: Does the stereochemistry of this compound influence its biological activity?

A3: Yes, the stereochemistry of this compound significantly impacts its biological activity. For instance, while both enantiomers can disrupt the attraction mediated by trans-pityol in Pityophthorus pubescens, only the naturally occurring (5S, 7S)-(-)-enantiomer shows inhibitory effects on Cryphalus piceae responses to aggregation pheromones. [ [, ] ]

Q4: Are there any synthetic routes available for the production of this compound?

A4: Several synthetic approaches have been developed to access both racemic and enantiomerically pure this compound. These methods utilize various strategies, including chemico-enzymatic synthesis [ [, ] ] and ring-closing reactions of appropriately functionalized precursors. [ [, ] ]

Q5: How do researchers study the response of insects to this compound?

A5: Researchers often employ electroantennogram (EAG) techniques to investigate insect responses to this compound. This method measures the electrical activity of insect antennae when exposed to specific volatile compounds, providing insights into their olfactory perception. [ [, ] ] Field trapping experiments, where traps baited with different combinations of semiochemicals are used to monitor insect attraction, are also commonly employed. [ [, , ] ]

Q6: What are the challenges associated with the use of this compound in pest management?

A7: Some challenges associated with using this compound in pest management include optimizing release rates and formulations to ensure effective disruption or repellency. [ [] ] Additionally, the potential non-target effects on other insect species need careful consideration to minimize ecological disruption.

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